molecular formula C16H23N3O4 B2970924 2-methoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide CAS No. 1203134-41-1

2-methoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide

Cat. No. B2970924
CAS RN: 1203134-41-1
M. Wt: 321.377
InChI Key: RWPXZCOWTRTQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.377. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Probe Development

  • PET Imaging Studies : A study by Prabhakaran et al. (2006) explored the use of a derivative of this compound in positron emission tomography (PET) imaging, specifically for imaging 5-HT2A receptors in the brain. The study found that while the compound could penetrate the blood-brain barrier, it did not exhibit tracer retention or specific binding suitable for PET imaging (Prabhakaran et al., 2006).

Chemical Reactivity and Synthesis

  • Palladium-Catalyzed Aminocarbonylation : Takács et al. (2014) utilized piperidines with ester functionality, related to the chemical structure , in palladium-catalyzed aminocarbonylation reactions. These reactions are significant in the synthesis of complex organic compounds (Takács et al., 2014).

Biological Applications

  • Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel oxime esters related to this compound and evaluated their antioxidant and antimicrobial activities. Some synthesized analogs showed promising biological activity (Harini et al., 2014).
  • Enzyme Inhibitor Synthesis : Knapp et al. (2005) discussed the synthesis of a N-acetylhexosaminidase inhibitor using related compounds. The study provided insights into efficient synthesis methods and potential therapeutic applications (Knapp et al., 2005).

Miscellaneous Research

  • Free-Radical Mechanisms : Dinoi et al. (1998) studied the reactions of aminoxyls with dioxiranes, providing insights into the free-radical mechanisms that could be applicable to the chemistry of related compounds (Dinoi et al., 1998).

properties

IUPAC Name

2-methoxy-N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-4-6-19(7-5-11)15(21)12-8-13(16(22)18(2)9-12)17-14(20)10-23-3/h8-9,11H,4-7,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPXZCOWTRTQQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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